Cas no 168837-89-6 (2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide)
![2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide structure](https://ja.kuujia.com/scimg/cas/168837-89-6x500.png)
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide
- SY083276
- MFCD07187868
- 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
- 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxhydrazide
- SB86604
- AKOS000674586
- 168837-89-6
-
- MDL: MFCD07187868
- インチ: InChI=1S/C8H9N3O2/c1-4-2-5-7(13-4)3-6(10-5)8(12)11-9/h2-3,10H,9H2,1H3,(H,11,12)
- InChIKey: DCYCUUNMAJFKMX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(O1)C=C(N2)C(NN)=O
計算された属性
- せいみつぶんしりょう: 179.069476538Da
- どういたいしつりょう: 179.069476538Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 84.1Ų
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A105048-1g |
2-Methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
168837-89-6 | 97% | 1g |
$294.0 | 2024-04-23 |
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazideに関する追加情報
Professional Introduction to 2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide (CAS No. 168837-89-6)
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 168837-89-6, is a heterocyclic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the furo[3,2-b]pyrrole scaffold, a structural motif that has garnered considerable attention due to its versatility in drug design and its role in modulating biological pathways. The presence of a hydrazide functional group at the 5-position introduces unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The furo[3,2-b]pyrrole core is a fused bicyclic system consisting of a furan ring and a pyrrole ring. This structural arrangement imparts distinct electronic and steric properties, which can be exploited in the development of bioactive compounds. The 5-carboxylic acid hydrazide moiety is particularly noteworthy, as it serves as a versatile handle for further chemical modifications. Hydrazides are known for their ability to participate in condensation reactions with aldehydes and ketones, forming acylhydrazones or imines, which are pivotal in constructing more intricate molecular architectures.
In recent years, there has been growing interest in furo[3,2-b]pyrrole derivatives due to their reported biological activities. These derivatives have shown promise as scaffolds for drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The hydrazide group in 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide enhances its utility as a building block, enabling researchers to easily append additional functional groups or link it to other pharmacophores.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The furo[3,2-b]pyrrole scaffold has been identified as a key pharmacophore in several approved drugs and clinical candidates. For instance, it is found in compounds that modulate enzyme activity by binding to specific pockets within the enzyme's active site. The 5-carboxylic acid hydrazide functionality allows for further derivatization, enabling the creation of molecules with tailored binding properties.
Recent studies have highlighted the importance of hydrazides in medicinal chemistry. These groups have been incorporated into drugs that exhibit potent antimicrobial and anti-inflammatory effects. The reactivity of the hydrazide moiety makes it an ideal candidate for generating covalent bonds with biological targets, which can lead to increased drug efficacy and reduced off-target effects. In particular, 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide could serve as a precursor for developing novel therapeutics that exploit this covalent interaction mechanism.
The synthesis of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide involves multi-step organic transformations that highlight the compound's synthetic accessibility. The furo[3,2-b]pyrrole core can be constructed through cyclization reactions of appropriately substituted precursors. Once the core structure is established, introduction of the 5-carboxylic acid hydrazide group typically involves oxidation followed by conversion to the hydrazide salt. These synthetic routes are well-documented in the literature and can be adapted for large-scale production if needed.
From a computational chemistry perspective, the electronic properties of furo[3,2-b]pyrrole derivatives have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how structural modifications influence biological activity. For example, calculations on similar compounds have revealed that electron-rich furo[3,2-b]pyrroles exhibit enhanced binding affinity to certain protein targets due to favorable electrostatic interactions and hydrogen bonding opportunities.
The pharmaceutical industry has taken note of these findings and is actively exploring furo[3,2-b]pyrrole-based drug candidates. Several companies have disclosed patents involving derivatives of this scaffold that are being evaluated in preclinical studies. While specific details about clinical trials involving CAS No. 168837-89-6 may not be widely available at this time, its structural features suggest potential applications in oncology and central nervous system disorders.
In conclusion,2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid hydrazide (CAS No. 168837-89-6) represents a promising compound for pharmaceutical research due to its unique structural features and reactivity. The combination of the furo[3,2-b]pyrrole scaffold and the 5-carboxylic acid hydrazide group provides a versatile platform for designing novel bioactive molecules. As research continues to uncover new applications for this class of compounds,CAS No 168837-89-6 is likely to play an important role in future drug development efforts.
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